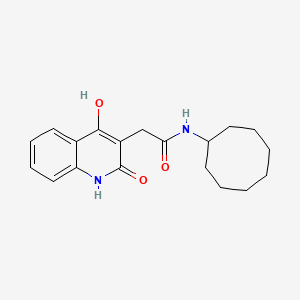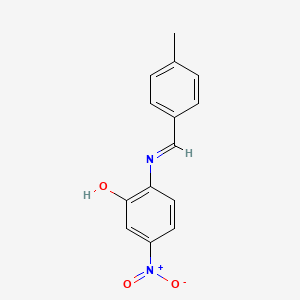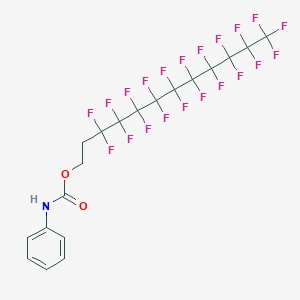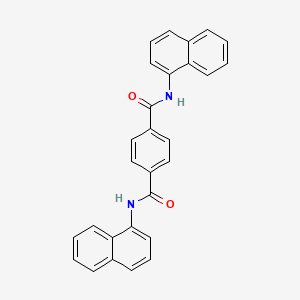
N-cyclooctyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-CYCLOOCTYL-2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-QUINOLIN-3-YL)-ACETAMIDE: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOOCTYL-2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-QUINOLIN-3-YL)-ACETAMIDE typically involves the following steps:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Doebner-Miller reaction.
Introduction of the hydroxy and oxo groups: These functional groups can be introduced through selective oxidation and reduction reactions.
Attachment of the cyclooctyl group: This can be done through nucleophilic substitution or other coupling reactions.
Formation of the acetamide linkage: This step involves the reaction of the quinoline derivative with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-CYCLOOCTYL-2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-QUINOLIN-3-YL)-ACETAMIDE: may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N-CYCLOOCTYL-2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-QUINOLIN-3-YL)-ACETAMIDE would depend on its specific molecular targets and pathways. Typically, quinoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Hydroxyquinoline: Known for its antimicrobial properties.
Aminoquinoline: Used in the treatment of malaria.
Uniqueness
N-CYCLOOCTYL-2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-QUINOLIN-3-YL)-ACETAMIDE is unique due to the presence of the cyclooctyl group and the specific arrangement of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C19H24N2O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-cyclooctyl-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C19H24N2O3/c22-17(20-13-8-4-2-1-3-5-9-13)12-15-18(23)14-10-6-7-11-16(14)21-19(15)24/h6-7,10-11,13H,1-5,8-9,12H2,(H,20,22)(H2,21,23,24) |
InChI-Schlüssel |
ITTFBDUAOQQVDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dihydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15080488.png)


![N'-[(E)-(4-chlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080525.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B15080527.png)

![Allyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15080546.png)
![3-nitro-1-phenyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}quinolin-2(1H)-one](/img/structure/B15080548.png)
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080556.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B15080561.png)


![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15080587.png)
![Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B15080593.png)
